2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H10N4O3S3 and its molecular weight is 342.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial properties , suggesting that the compound might interact with bacterial cells as its primary targets.
Mode of Action
It is suggested that similar compounds inhibit the activity of certain enzymes, such as urease . This could imply that 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide might interact with its targets by inhibiting their enzymatic activities, leading to the disruption of essential biological processes.
Biochemical Pathways
Given the potential antimicrobial properties of the compound , it might affect pathways related to bacterial growth and survival.
Result of Action
Based on the potential antimicrobial properties of the compound , it can be inferred that the compound might lead to the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
The 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to interact with several enzymes, notably urease . The compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide .
Cellular Effects
In cellular systems, this compound may influence cell function by modulating enzyme activity. By inhibiting urease, the compound could potentially disrupt the pH balance within cells, affecting various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide
Biological Activity
The compound 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a derivative of benzisothiazole and thiadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₁H₁₀N₄O₃S₃
- CAS Number : 823831-07-8
- MDL Number : MFCD05999019
Property | Value |
---|---|
Molecular Weight | 342.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that derivatives of benzisothiazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial and fungal growth.
Case Study: Antifungal Activity
A study evaluated the antifungal effectiveness of this compound against Candida spp. and Cryptococcus neoformans. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL , showcasing its potential as an antifungal agent .
Antiproliferative Effects
The antiproliferative activity of the compound has been assessed in various cancer cell lines. In vitro studies revealed that it inhibits the proliferation of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells.
Table 2: Antiproliferative Activity
Cell Line | IC50 (μM) |
---|---|
SK-Hep-1 | 15.0 |
MDA-MB-231 | 12.5 |
NUGC-3 | 10.0 |
These findings suggest that the compound may possess selective cytotoxicity against certain cancer types, warranting further investigation into its mechanism of action.
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes. It is believed to inhibit specific enzymes involved in cell proliferation and survival pathways, including protein kinases.
Example: Inhibition of p56 Lck Kinase
In a study focused on kinase inhibition, the compound was shown to selectively inhibit p56 Lck kinase with an IC50 value of 0.004 μM , indicating a strong potential for modulating T-cell proliferation .
Toxicity Profile
While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies using neutral red and MTT assays have indicated that the compound exhibits moderate cytotoxicity in HepG2 cells with CC50 values ranging from 30 to 50 μg/mL across different time points (24h, 48h, and 72h) .
Table 3: Toxicity Data
Assay Type | CC50 (μg/mL) |
---|---|
Neutral Red Assay | 35 |
MTT Assay | 40 |
Properties
IUPAC Name |
2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S3/c12-10-13-14-11(20-10)19-6-5-15-9(16)7-3-1-2-4-8(7)21(15,17)18/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQYQKAKRAPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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